

Spectroscopic and Structural Analysis of Ethyl 2-(4-aminophenoxy)acetate: A Technical Overview

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Compound of Interest

Ethyl 2-(4aminophenoxy)isonicotinate

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Disclaimer: Direct spectroscopic data for "Ethyl 2-(4-aminophenoxy)isonicotinate" is not readily available in the public domain. This technical guide therefore presents a comprehensive analysis of a structurally related analogue, Ethyl 2-(4-aminophenoxy)acetate, based on available research. The methodologies and data presented herein are derived from the synthesis and characterization of this analogue and serve as a valuable reference for researchers in drug development and related scientific fields.

Introduction

Ethyl 2-(4-aminophenoxy)acetate is a key precursor in the synthesis of dual activators for glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARy), which are significant targets in the development of hypoglycemic agents.[1][2][3] The structural characterization of this compound is crucial for ensuring its purity and for its application in further chemical synthesis. This guide provides a detailed summary of its spectroscopic data (NMR, IR, and MS) and the experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for Ethyl 2-(4-aminophenoxy)acetate.



Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-(4-aminophenoxy)acetate

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
6.62	d	9.0	2H	Ar-H
6.47	d	9.0	2H	Ar-H
4.65	S	-	2H	NH ₂
4.55	S	-	2H	ArO-CH2-CO
4.12	q	7.0	2H	O-CH ₂ CH ₃
1.18	t	7.0	ЗН	O-CH ₂ CH ₃

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz[1]

Table 2: 13C NMR Spectroscopic Data for Ethyl 2-(4-aminophenoxy)acetate

Chemical Shift (δ) ppm	Assignment	
169.3	C=O	
148.9	Ar-C	
143.1	Ar-C	
115.5	Ar-C	
114.7	Ar-C	
65.6	ArO-CH ₂ -CO	
60.4	O-CH ₂ CH ₃	
14.1	O-CH ₂ CH ₃	

Solvent: DMSO-d6, Spectrometer Frequency: 125 MHz[1]



Note: Specific IR and Mass Spectrometry data for Ethyl 2-(4-aminophenoxy)acetate were not explicitly detailed in the provided search results. The subsequent sections on experimental protocols describe general procedures for these techniques.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of Ethyl 2-(4-aminophenoxy)acetate.

3.1. Synthesis of Ethyl 2-(4-aminophenoxy)acetate

The synthesis of Ethyl 2-(4-aminophenoxy)acetate involves a two-step process:

- Alkylation of 4-nitrophenol: A mixture of p-nitrophenol, anhydrous K₂CO₃, and a catalytic amount of potassium iodide in dry acetone is refluxed. Ethyl 2-bromoacetate is then added, and the mixture is refluxed for 8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).[1]
- Reduction of the nitro group: The resulting ethyl 2-(4-nitrophenoxy)acetate is then reduced without further purification. This is achieved by adding NH₄Cl and Fe in a mixture of ethanol and water, followed by refluxing for 4 hours. The product is obtained after hot filtration and extraction with ethyl acetate.[1]

3.2. NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.[1] The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]

3.3. Infrared (IR) Spectroscopy

While specific peaks for the target compound are not listed, IR spectra are typically recorded using an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

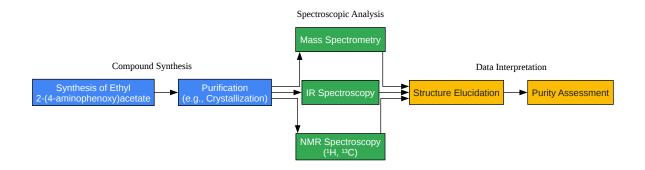
3.4. Mass Spectrometry (MS)



Mass spectra are generally obtained using an electrospray ionization (ESI) source coupled with a mass analyzer (e.g., time-of-flight or quadrupole). The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the instrument. The data is collected in positive or negative ion mode to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Workflow and Pathway Visualizations

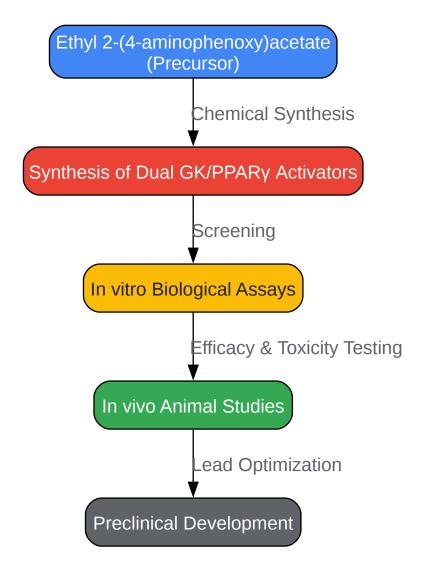
The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual pathway for the application of the synthesized compound.



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Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.





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Caption: Conceptual signaling pathway for drug development starting from the precursor.

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